3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17663834
InChI: InChI=1S/C14H15FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-8,12H,9-10,16H2
SMILES:
Molecular Formula: C14H15FN2
Molecular Weight: 230.28 g/mol

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC17663834

Molecular Formula: C14H15FN2

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine -

Specification

Molecular Formula C14H15FN2
Molecular Weight 230.28 g/mol
IUPAC Name 3-(4-fluorophenyl)-2-pyridin-2-ylpropan-1-amine
Standard InChI InChI=1S/C14H15FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-8,12H,9-10,16H2
Standard InChI Key OQPDGFPAIVNFKL-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(CC2=CC=C(C=C2)F)CN

Introduction

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is an organic compound with a unique structure that includes a fluorinated phenyl group and a pyridine moiety. Its chemical formula is C14H15FN2, and it features a propan-1-amine backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of the fluorine atom and the positioning of the pyridine ring.

Synthesis and Chemical Reactions

The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine typically involves multi-step organic synthesis methods. The compound can undergo various chemical reactions, such as oxidation, which can modify its structure and properties.

Biological Activities and Potential Applications

Compounds with similar structures to 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine have been investigated for their potential biological activities, including antimicrobial, anticancer, and analgesic properties. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability, making it a candidate for drug development.

Comparison with Related Compounds

Compound NameStructural FeaturesCAS Number
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amineSimilar backbone; different pyridine position1306603-65-5
3-(4-Fluorophenyl)-2-(pyridin-3-yl)propan-1-amineSimilar backbone; different pyridine positionNot specified
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-aminePyridin-2-yl group1225707-19-6

Research Findings and Future Directions

Research on 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is limited, but its structural similarity to other compounds suggests potential interactions with biological targets. Further studies are needed to explore its pharmacological profile and potential applications in medicine.

Suppliers and Availability

This compound is available from various chemical suppliers, including Ambeed and BenchChem, although specific availability may vary. It is essential to check with suppliers for current stock status and pricing.

Given the lack of detailed research findings specifically on 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine in the provided sources, further investigation into scientific literature and databases is recommended to gather comprehensive data on its synthesis, biological activities, and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator